molecular formula C9H5F2NO2 B1321695 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile CAS No. 68119-31-3

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile

Cat. No. B1321695
CAS RN: 68119-31-3
M. Wt: 197.14 g/mol
InChI Key: OGDSGFSPCQGELG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be inferred from the synthesis of difluoro(trimethylsilyl)acetonitrile, as described in the first paper. The preparation involved the insertion of difluorocarbene into silyl cyanide, which suggests that a similar strategy could potentially be applied to introduce difluoromethyl groups into other chemical structures, possibly including benzo[d][1,3]dioxole derivatives .

Molecular Structure Analysis

While the molecular structure of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile is not directly analyzed in the papers, the presence of difluoromethyl groups and a benzo[d][1,3]dioxole moiety suggests that the compound would exhibit characteristics typical of aromatic compounds with electron-withdrawing groups. These could include increased acidity of protons adjacent to the difluoromethyl group and potential stabilization of negative charge through resonance with the aromatic system.

Chemical Reactions Analysis

The papers do not directly address reactions of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile, but they do provide information on related reactions. For example, the difluoro(trimethylsilyl)acetonitrile was used as a cyanodifluoromethylating reagent for various nucleophiles . This suggests that the difluoromethyl group in the compound of interest might also be reactive under certain conditions, potentially participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile can be speculated based on the properties of similar compounds. The presence of difluoromethyl groups typically increases the lipophilicity and could affect the boiling point and solubility of the compound. The benzo[d][1,3]dioxole moiety is known to be a stable structure, which could contribute to the overall stability of the compound. The electron-withdrawing nature of the difluoromethyl group could also influence the reactivity of the compound, making it more susceptible to nucleophilic attack.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study explored the synthesis and crystal structure of a novel carbene silver(I) complex with an imidazole derivative, highlighting the use of related acetonitrile compounds in complex formation and structural characterization (Lu Jiu-fu, Ge Hong-guang, & Shi Juan, 2015).

Chemical Reactions and Product Formation

  • Research on fluorosulfonyldifluoroacetic acid interacting with N-heterocyclic compounds, such as imidazole, led to the formation of difluoromethylated products, showing the potential of similar acetonitrile derivatives in facilitating chemical reactions (Qing‐Yun Chen, G. Yang, & Sheng-Wen Wu, 2010).

Potential in Cancer Research

Electroluminescence and Photophysical Studies

Novel Synthesis Methods

  • Research has been conducted on the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative related to the compound , highlighting innovative approaches to synthesizing novel chemical structures (M. P. Catalani, A. Paio, & L. Perugini, 2010).

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDSGFSPCQGELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255676
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile

CAS RN

68119-31-3
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68119-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of crude 5-chloromethyl-2,2-difluoro-benzo[1,3]dioxole (4.4 g) and sodium cyanide (1.36 g, 27.8 mmol) in dimethylsulfoxide (50 mL) was stirred at room temperature overnight. The reaction mixture was poured into ice and extracted with ethyl acetate (300 mL). The organic layer was dried over sodium sulfate and evaporated to dryness to give crude (2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (3.3 g) which was used directly in the next step.
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1.36 g
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Synthesis routes and methods II

Procedure details

A mixture of 6-chloromethyl-2,2,4,4-tetrafluoro-4H-benzo[1,3]dioxine (6.2 g) and NaCN (2.07 g, 42.3 mmol) in DMSO (50 mL) was stirred at room temperature for 2 h. The reaction mixture was poured into ice and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, and evaporated to give a crude product, which was purified by silica gel column (Petroleum Ether/EtOAc 10:1) to give (2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetonitrile (4.5 g, 68% over 3 steps). 1H NMR (CDCl3, 300 MHz) δ 7.57-7.60 (m, 2H), 7.20 (d, J=8.7 Hz, 1H), 3.82 (s, 2H).
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2.07 g
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Synthesis routes and methods III

Procedure details

A solution of 5-chloromethyl-2,2-difluoro-1,3-benzodioxole (1 eq) in DMSO (1.25 vol) is added to a slurry of NaCN (1.4 eq) in DMSO (3 vol) maintaining the temperature between 30-40° C. The mixture is stirred for 1 hour then water (6 vol) is added followed by MTBE (4 vol). After stirring for 30 min, the layers are separated. The aqueous layer is extracted with MTBE (1.8 vol). The combined organic layers are washed with water (1.8 vol), dried (Na2SO4), filtered, and concentrated to afford crude (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (95%) that is used directly in the next step.
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